molecular formula C13H9NO2 B6375549 3-Cyano-5-(4-hydroxyphenyl)phenol, 95% CAS No. 1261888-93-0

3-Cyano-5-(4-hydroxyphenyl)phenol, 95%

Cat. No. B6375549
CAS RN: 1261888-93-0
M. Wt: 211.22 g/mol
InChI Key: BJVCTHCKSIMSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-5-(4-hydroxyphenyl)phenol, 95% (3C5HP) is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid that is insoluble in water and has a melting point of 155°C. 3C5HP has a wide range of uses, including as a fluorescent dye, a photoreactive reagent, and a catalyst in chemical reactions. In addition, it has been studied for its potential therapeutic applications in cancer and other diseases. The purpose of

Scientific Research Applications

3-Cyano-5-(4-hydroxyphenyl)phenol, 95% has a wide range of scientific research applications. It is used as a fluorescent dye, a photoreactive reagent, and a catalyst in chemical reactions. In addition, it has been studied for its potential therapeutic applications in cancer and other diseases.
As a fluorescent dye, 3-Cyano-5-(4-hydroxyphenyl)phenol, 95% can be used to label proteins and other molecules. It is a highly fluorescent compound, with an excitation maximum at 478 nm and an emission maximum at 535 nm. This makes it an ideal dye for fluorescence microscopy, flow cytometry, and other imaging techniques.
As a photoreactive reagent, 3-Cyano-5-(4-hydroxyphenyl)phenol, 95% can be used to modify proteins and other molecules. It is highly photoreactive and can be used to covalently link proteins and other molecules to surfaces. This is useful for a variety of applications, such as cell adhesion and immobilization.
As a catalyst, 3-Cyano-5-(4-hydroxyphenyl)phenol, 95% can be used to facilitate chemical reactions. It is a highly efficient catalyst for a variety of reactions, including the oxidation of alcohols and the reduction of nitro compounds.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-hydroxyphenyl)phenol, 95% is not fully understood. However, it is believed to interact with proteins and other molecules via non-covalent interactions. It is also believed to interact with DNA and other biomolecules via hydrogen bonding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(4-hydroxyphenyl)phenol, 95% are not fully understood. However, it has been shown to interact with proteins and other molecules, and to have an effect on cell proliferation and apoptosis. In addition, it has been shown to have an effect on gene expression and to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

3-Cyano-5-(4-hydroxyphenyl)phenol, 95% has several advantages for use in lab experiments. It is a highly fluorescent compound, with an excitation maximum at 478 nm and an emission maximum at 535 nm. This makes it an ideal dye for fluorescence microscopy, flow cytometry, and other imaging techniques. In addition, it is a highly photoreactive reagent, which can be used to covalently link proteins and other molecules to surfaces. It is also a highly efficient catalyst for a variety of reactions, including the oxidation of alcohols and the reduction of nitro compounds.
However, 3-Cyano-5-(4-hydroxyphenyl)phenol, 95% also has some limitations for use in lab experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. In addition, it is not very stable, and can degrade over time.

Future Directions

The potential future directions for 3-Cyano-5-(4-hydroxyphenyl)phenol, 95% are numerous. It could be further studied for its potential therapeutic applications in cancer and other diseases. In addition, it could be used as a fluorescent dye for imaging and diagnostics, and as a photoreactive reagent for protein modification. It could also be used as a catalyst for a variety of chemical reactions. Finally, it could be further studied to better understand its mechanism of action and biochemical and physiological effects.

Synthesis Methods

3-Cyano-5-(4-hydroxyphenyl)phenol, 95% can be synthesized by a variety of methods. One method involves the condensation of 4-hydroxybenzaldehyde and cyanide ion in an aqueous solution. This reaction is catalyzed by an acid such as hydrochloric acid, and yields 3-Cyano-5-(4-hydroxyphenyl)phenol, 95% as a white crystalline solid. Another method involves the reaction of 4-hydroxybenzaldehyde and sodium cyanide in a solvent such as ethanol. This reaction yields 3-Cyano-5-(4-hydroxyphenyl)phenol, 95% as a white crystalline solid.

properties

IUPAC Name

3-hydroxy-5-(4-hydroxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c14-8-9-5-11(7-13(16)6-9)10-1-3-12(15)4-2-10/h1-7,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVCTHCKSIMSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C#N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684628
Record name 4',5-Dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(4-hydroxyphenyl)phenol

CAS RN

1261888-93-0
Record name 4',5-Dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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